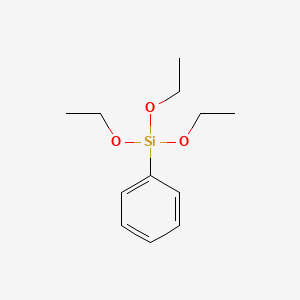

Phenyltriethoxysilane

Beschreibung

Eigenschaften

IUPAC Name |

triethoxy(phenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVQKRGIASEUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124741-08-8 | |

| Record name | Benzene, (triethoxysilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124741-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044462 | |

| Record name | Triethoxy(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, (triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

780-69-8 | |

| Record name | Phenyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=780-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxy(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(phenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI310T2X15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyltriethoxysilane: A Deep Dive into Synthesis, Mechanisms, and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Phenyltriethoxysilane (PTES) is a versatile organosilicon compound widely utilized as a coupling agent, a precursor for silicone resins, and a surface modifying agent in various industrial and research applications, including materials science and potentially in drug delivery systems. Its synthesis is a critical process, and a thorough understanding of the underlying mechanisms and kinetics is paramount for optimizing production, ensuring purity, and tailoring its properties for specific applications. This technical guide provides an in-depth analysis of the primary synthesis routes for this compound, focusing on their reaction mechanisms, kinetics, and detailed experimental protocols.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound is primarily achieved through three main routes: the Grignard reaction, the alcoholysis of phenyltrichlorosilane (B1630512), and the direct synthesis method. Each of these methods offers distinct advantages and disadvantages in terms of yield, purity, cost, and scalability.

Grignard Reaction

The Grignard reaction is a classic and widely used method for forming carbon-silicon bonds. In the context of PTES synthesis, it involves the reaction of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), with a silicon alkoxide, most commonly tetraethoxysilane (TEOS).

Mechanism:

The reaction proceeds via a nucleophilic attack of the carbanionic phenyl group of the Grignard reagent on the electrophilic silicon atom of tetraethoxysilane. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates the magnesium ion and facilitates the formation of the Grignard reagent. The overall reaction can be represented as:

C₆H₅Br + Mg → C₆H₅MgBr C₆H₅MgBr + Si(OC₂H₅)₄ → C₆H₅Si(OC₂H₅)₃ + MgBr(OC₂H₅)

Experimental Protocol:

A detailed experimental protocol for the Grignard synthesis of this compound is outlined below:

Materials:

-

Magnesium turnings

-

Tetraethoxysilane (TEOS)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Dry glassware

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the phenylmagnesium bromide.

-

Reaction with TEOS: Cool the Grignard reagent to room temperature. Slowly add tetraethoxysilane to the Grignard solution with vigorous stirring. An exothermic reaction will occur.

-

After the addition of TEOS is complete, reflux the reaction mixture for several hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the magnesium salts.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation and purify the crude this compound by fractional distillation under reduced pressure.

Kinetics:

Alcoholysis of Phenyltrichlorosilane

Another common method for the synthesis of this compound is the alcoholysis of phenyltrichlorosilane with ethanol (B145695). This reaction is an esterification process where the chloro groups on the silicon atom are replaced by ethoxy groups.

Mechanism:

The reaction is a nucleophilic substitution at the silicon center. The ethanol molecules act as nucleophiles, attacking the electrophilic silicon atom of phenyltrichlorosilane. The reaction proceeds stepwise, with the sequential replacement of the three chlorine atoms. The hydrogen chloride (HCl) generated as a byproduct is typically removed by a nitrogen purge or by the addition of a base to drive the reaction to completion.

C₆H₅SiCl₃ + 3 C₂H₅OH → C₆H₅Si(OC₂H₅)₃ + 3 HCl

Experimental Protocol:

Materials:

-

Phenyltrichlorosilane

-

Anhydrous ethanol

-

A base (e.g., pyridine (B92270) or a tertiary amine, optional)

-

An inert solvent (e.g., toluene, optional)

-

Dry glassware

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place a solution of phenyltrichlorosilane in an inert solvent.

-

Slowly add anhydrous ethanol from the dropping funnel to the phenyltrichlorosilane solution with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

If a base is used, it can be added to the reaction mixture to neutralize the HCl formed.

-

After the addition of ethanol is complete, heat the reaction mixture to reflux for several hours to ensure complete conversion.

-

If no base is used, the HCl can be removed by bubbling dry nitrogen through the reaction mixture.

-

Purification: After the reaction is complete, the product is isolated by fractional distillation under reduced pressure to separate it from the solvent and any byproducts.

Kinetics:

The kinetics of the alcoholysis of chlorosilanes are generally fast. The reaction rate is influenced by the steric hindrance around the silicon atom and the nucleophilicity of the alcohol. While specific kinetic parameters for the ethanolysis of phenyltrichlorosilane were not found in the provided search results, the reaction is expected to follow pseudo-first-order kinetics with respect to phenyltrichlorosilane when ethanol is used in excess.

Direct Synthesis

The direct synthesis, also known as the Müller-Rochow process, is a high-temperature, catalyzed reaction between an organic halide and elemental silicon. For this compound, a variation of this process can be envisioned, although it is less common than for the production of methylchlorosilanes. A more relevant "direct" approach for this compound would involve the reaction of benzene (B151609) with a silicon hydride in the presence of a catalyst.

Mechanism:

The direct synthesis of phenyl-substituted silanes typically involves the reaction of chlorobenzene (B131634) with silicon in the presence of a copper catalyst at high temperatures[3]. A more modern approach for direct C-H silylation of benzene with triethoxysilane (B36694) would involve a transition metal catalyst, such as those based on platinum, rhodium, or iridium. The mechanism of such a reaction would likely involve the oxidative addition of the Si-H bond to the metal center, followed by C-H activation of benzene and reductive elimination of the this compound product.

Experimental Protocol (Conceptual for Direct C-H Silylation):

Materials:

-

Benzene

-

Triethoxysilane

-

Transition metal catalyst (e.g., a platinum or rhodium complex)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, combine benzene, triethoxysilane, and the catalyst.

-

Pressurize the reactor with an inert gas.

-

Heat the reactor to the desired temperature and maintain it for the specified reaction time with stirring.

-

After the reaction, cool the reactor to room temperature and carefully vent the pressure.

-

Purification: The product would be isolated from the reaction mixture by distillation.

Kinetics:

Quantitative Data Summary

The following tables summarize the available quantitative data for the different synthesis methods of this compound. It is important to note that a direct comparison is challenging due to the variability in reported experimental conditions and the lack of comprehensive data for all methods in the provided search results.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Key Reactants | Typical Solvent | Catalyst | Typical Temperature (°C) | Typical Yield (%) |

| Grignard Reaction | Phenylmagnesium bromide, Tetraethoxysilane | Diethyl ether, THF | - | Reflux | Moderate to High |

| Alcoholysis | Phenyltrichlorosilane, Ethanol | Toluene (optional) | - | Reflux | High |

| Direct Synthesis | Benzene, Triethoxysilane | - | Transition Metal | High Temperature | Variable |

Table 2: Kinetic Parameters for Related Reactions

| Reaction | Reactants | Solvent | Rate Law (Conceptual) | Activation Energy (kJ/mol) |

| Grignard Reaction | Phenylmagnesium halide, Chlorosilane | THF | r = k[PhMgX][R₃SiCl] | Not specified |

| Grignard Reaction | Vinyl magnesium chloride, Diethoxydimethylsilane (B1329274) | - | Second-order overall | 39.21[2] |

| Gas Phase Condensation | Trichlorosilane (B8805176), Chlorobenzene | - | Complex | 26.8 - 110.9 (depending on conditions)[5] |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis processes, Graphviz diagrams are provided below.

Grignard Synthesis Workflow

Caption: Workflow for the Grignard synthesis of this compound.

Alcoholysis Workflow

Caption: Workflow for the alcoholysis of phenyltrichlorosilane.

Conclusion

The synthesis of this compound can be accomplished through several distinct chemical pathways, each with its own mechanistic and kinetic profile. The Grignard reaction offers a reliable method for forming the Si-C bond, while the alcoholysis of phenyltrichlorosilane provides a high-yield route from a readily available precursor. The direct synthesis method, particularly through C-H activation, represents a more modern and atom-economical approach, though it may require more specialized catalytic systems. The choice of synthesis method will ultimately depend on the desired scale of production, purity requirements, and economic considerations. Further research into the specific kinetics of each of these reactions would be invaluable for the rational design and optimization of this compound production processes.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Phenyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation reactions of phenyltriethoxysilane (PTES). PTES is a vital precursor in the synthesis of hybrid organic-inorganic materials, finding applications in drug delivery systems, biocompatible coatings, and advanced materials. A thorough understanding of its reaction kinetics and influencing factors is paramount for the reproducible and controlled fabrication of these materials. This document details the reaction mechanisms, kinetic data, and experimental protocols to facilitate advanced research and development.

Core Reaction Mechanisms

The sol-gel process of this compound involves two fundamental reactions: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases, with the catalytic mechanism significantly influencing the reaction rates and the structure of the final polysilsesquioxane network.

Hydrolysis: The initial step is the hydrolysis of the ethoxy groups (-OEt) to form silanol (B1196071) groups (-OH) and ethanol. This is a stepwise process, with each of the three ethoxy groups being sequentially replaced by a hydroxyl group.

Condensation: Subsequently, the newly formed silanol groups react with each other (water condensation) or with remaining ethoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si), releasing water or ethanol, respectively. This polymerization process leads to the formation of a three-dimensional network.

The overall reaction can be generalized as follows:

-

Hydrolysis: PhSi(OEt)₃ + nH₂O → PhSi(OEt)₃₋ₙ(OH)ₙ + nEtOH

-

Condensation: 2PhSi(OEt)₃₋ₙ(OH)ₙ → (OEt)₃₋ₙ(OH)ₙ₋₁Si-O-Si(OH)ₙ₋₁(OEt)₃₋ₙ + H₂O or EtOH

The reaction pathways for acid and base catalysis differ significantly. Under acidic conditions, the hydrolysis rate is typically faster than the condensation rate, leading to more linear or randomly branched polymers.[1] Conversely, base catalysis promotes a faster condensation rate, often leading to more compact, highly branched, or particulate structures.[2]

Figure 1: General reaction pathway for the hydrolysis and condensation of this compound.

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are highly sensitive to several experimental parameters. Control over these factors is crucial for tailoring the properties of the final material.

-

pH and Catalyst Type: The reaction is slowest around neutral pH. Acidic catalysts (e.g., HCl, acetic acid) protonate the ethoxy groups, making them better leaving groups and accelerating hydrolysis.[2] Basic catalysts (e.g., NH₄OH, NaOH) generate hydroxide (B78521) ions, which act as strong nucleophiles, attacking the silicon atom and promoting both hydrolysis and condensation.[3]

-

Water-to-Silane Ratio (r): The stoichiometry of the hydrolysis reaction requires three moles of water for every mole of PTES. A higher water concentration generally increases the hydrolysis rate.

-

Solvent: A co-solvent, typically an alcohol like ethanol, is used to homogenize the initially immiscible PTES and water. The type and polarity of the solvent can influence the reaction rates.[4]

-

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates, as expected from Arrhenius kinetics.[5]

-

Concentration: Higher concentrations of the silane (B1218182) precursor can lead to faster reaction rates due to the increased frequency of molecular collisions.[6]

Quantitative Kinetic Data

The following tables summarize available quantitative data for the hydrolysis and condensation of this compound and related compounds. Direct kinetic data for PTES is sparse in the literature; therefore, data for analogous compounds are provided for comparative purposes.

Table 1: Reaction Rate Constants of Phenyltrimethoxysilane (B147435) (PTMS) and Related Silanes

| Silane | Catalyst | Solvent | Rate Constant (k) | Reference |

| Phenyltrimethoxysilane (PTMS) | K₂CO₃ | THF | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [4] |

| Propyltrimethoxysilane (PrTMS) | K₂CO₃ | THF | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | [4] |

| Methacryloxypropyltrimethoxysilane (MPTMS) | K₂CO₃ | THF | 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | [4] |

Table 2: Comparative Hydrolysis Rates and Activation Energies of Triethoxysilanes

| Silane | pH | Activation Energy (Ea) | Relative Hydrolysis Rate | Reference |

| This compound (PTES) | Acidic | Not Reported | Slower than alkyltriethoxysilanes | [7] |

| Methyltriethoxysilane (MTES) | 3.13 | 57.61 kJ/mol | Faster than TEOS | [4] |

| Tetraethoxysilane (TEOS) | 3.13 | 31.52 kJ/mol | Baseline | [4] |

Table 3: Influence of HCl Concentration on Product Yield over Time for Phenyltrichlorosilane Hydrolysis

Note: Phenyltrichlorosilane is a highly reactive precursor, but this data illustrates the kinetic influence of acid catalyst concentration.

| Time | Yield at 0.26 mol L⁻¹ HCl (%) | Yield at 0.15 mol L⁻¹ HCl (%) | Yield at 0.055 mol L⁻¹ HCl (%) | Yield at 0.032 mol L⁻¹ HCl (%) |

| 15 min | 25 | 20 | 12 | 10 |

| 30 min | 45 | 35 | 20 | 15 |

| 1 hr | 65 | 50 | 30 | 22 |

| 24 hr | 90 | 85 | 60 | 45 |

| 48 hr | 92 | 88 | 70 | 55 |

| (Data adapted from a study on phenyltrichlorosilane)[8] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the controlled synthesis of PTES-based materials.

Protocol for Base-Catalyzed Hydrolysis and Condensation of PTES

This protocol is adapted from a procedure for the surface modification of silica (B1680970) nanoparticles.[9]

Materials:

-

This compound (PTES)

-

Ammonium Hydroxide (NH₄OH, 28-30%)

-

Ethanol (Absolute)

-

Deionized Water

Procedure:

-

Prepare a PTES-ethanol solution by dissolving the desired amount of PTES in absolute ethanol.

-

In a separate reaction vessel, prepare an aqueous solution of the catalyst by adding a specified volume of NH₄OH to deionized water.

-

While stirring vigorously, add the PTES-ethanol solution to the aqueous catalyst solution.

-

Maintain continuous stirring at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours) to allow for complete hydrolysis and condensation.

-

The resulting sol can be used for coating applications or further processed to form a gel.

Protocol for Acid-Catalyzed Sol-Gel Synthesis of PTES

This is a general protocol for forming a monolithic gel.

Materials:

-

This compound (PTES)

-

Hydrochloric Acid (HCl, e.g., 1M)

-

Ethanol (Absolute)

-

Deionized Water

Procedure:

-

In the main reaction vessel, combine PTES, ethanol, and deionized water in the desired molar ratios. A common starting point is a PTES:Ethanol:Water molar ratio of 1:4:3.

-

While stirring, add the HCl catalyst dropwise to the mixture. The final catalyst concentration is typically in the range of 0.01 to 0.1 M.

-

Cover the reaction vessel to prevent solvent evaporation and continue stirring at room temperature.

-

Monitor the solution for an increase in viscosity, which indicates the progression of the condensation reaction.

-

Allow the solution to stand undisturbed for gelation to occur. Gelation time can range from hours to days depending on the specific conditions.

Protocol for Kinetic Analysis using ²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful technique for monitoring the speciation during hydrolysis and condensation.[10][11]

Procedure:

-

Initiate the hydrolysis/condensation reaction as described in the protocols above, directly in an NMR tube or in a separate vessel from which aliquots can be drawn.

-

At predetermined time intervals, acquire a quantitative ²⁹Si NMR spectrum. To halt the reaction for measurement, samples can be quenched by rapid cooling (e.g., with liquid nitrogen) and then analyzed at low temperature.[12]

-

Process the spectra to identify and integrate the signals corresponding to the unreacted PTES, the various hydrolyzed intermediates (e.g., PhSi(OEt)₂(OH), PhSi(OEt)(OH)₂, PhSi(OH)₃), and the condensed species (dimers, trimers, etc.).

-

Plot the concentration of each species as a function of time to determine the reaction kinetics.

Figure 2: A typical experimental workflow for the sol-gel synthesis of PTES-based materials.

Conclusion

The hydrolysis and condensation of this compound are complex, yet controllable, processes that form the basis for the synthesis of a wide range of advanced materials. By carefully manipulating reaction parameters such as catalyst type, pH, water-to-silane ratio, and temperature, researchers can tailor the kinetics of these reactions to achieve desired material properties. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for professionals in materials science and drug development, enabling more precise control over the synthesis of novel PTES-based materials. Further research to elucidate the specific rate constants for PTES under a broader range of conditions will continue to advance this field.

References

- 1. researchgate.net [researchgate.net]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis kinetics of silane coupling agents studied by near-inf...: Ingenta Connect [ingentaconnect.com]

- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. researchgate.net [researchgate.net]

- 8. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Sol-Gel Process Involving Phenyltriethoxysilane: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sol-gel process involving Phenyltriethoxysilane (PTES), a versatile precursor for creating functionalized silica-based materials. This document details the core principles of PTES-based sol-gel chemistry, offers comprehensive experimental protocols, presents quantitative data for reproducible synthesis, and explores applications relevant to the pharmaceutical and medical device industries, with a particular focus on drug delivery systems.

Core Principles: The Sol-Gel Chemistry of this compound

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical precursor or a solution that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers.[1] When this compound (C₁₂H₂₀O₃Si) is utilized as a precursor, it imparts unique properties to the resulting silica (B1680970) network due to the presence of the phenyl group.[2][3] This organic functional group provides hydrophobicity and can engage in π-π stacking interactions, making PTES-derived materials valuable for a range of applications, including hydrophobic coatings and chromatographic stationary phases.[2][4]

The fundamental reactions governing the PTES sol-gel process are hydrolysis and condensation, which can be catalyzed by either an acid or a base.[5][6]

Hydrolysis: The initial step involves the hydrolysis of the ethoxy groups (-OC₂H₅) of PTES in the presence of water to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695). This reaction is reversible.

Condensation: The subsequent condensation reactions involve the formation of siloxane bridges (-Si-O-Si-). This can occur through two pathways:

-

Water condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule.

The kinetics of these reactions are influenced by several factors, including the pH of the solution, the water-to-precursor ratio, the type of solvent and catalyst, and the reaction temperature.[7] Acidic catalysis typically leads to faster hydrolysis and the formation of more linear or randomly branched polymers, while basic catalysis results in slower hydrolysis and more highly cross-linked, particulate structures.[5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of PTES-modified silica materials for various applications.

Synthesis of Phenyl-Modified Silica Nanoparticles for Drug Delivery

This protocol describes a modified Stöber method for the synthesis of phenyl-functionalized silica nanoparticles suitable for drug encapsulation.

Materials:

-

This compound (PTES)

-

Tetraethoxysilane (TEOS)

-

Ethanol (absolute)

-

Ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Deionized water

Procedure:

-

Prepare a solution of ethanol, deionized water, and ammonium hydroxide in a reaction vessel.

-

In a separate container, mix TEOS and PTES at the desired molar ratio.

-

Add the TEOS/PTES mixture to the reaction vessel under vigorous stirring.

-

Continue stirring at room temperature for the desired reaction time (typically 2-24 hours).

-

Collect the resulting nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and catalyst.

-

Dry the nanoparticles in a vacuum oven.

Preparation of Hydrophobic Coatings on Medical-Grade Surfaces

This protocol outlines the deposition of a hydrophobic PTES-based sol-gel coating on a substrate such as titanium or stainless steel.

Materials:

-

This compound (PTES)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl) or Acetic Acid as a catalyst

-

Medical-grade substrate (e.g., titanium coupon)

Procedure:

-

Substrate Preparation: Thoroughly clean the substrate by sonication in acetone, followed by ethanol, and finally deionized water. Dry the substrate under a stream of nitrogen.

-

Sol Preparation: In a clean, dry flask, mix PTES and ethanol.

-

Add a solution of deionized water and the acid catalyst to the PTES/ethanol mixture dropwise while stirring.

-

Allow the sol to age for a specified period (e.g., 24 hours) at room temperature to promote hydrolysis and initial condensation.

-

Coating Deposition: Deposit the sol onto the prepared substrate using a technique such as dip-coating, spin-coating, or spray-coating.

-

Curing: Cure the coated substrate in an oven at a specific temperature (e.g., 100-150°C) for a defined duration to complete the condensation process and densify the coating.

Quantitative Data Presentation

The following tables summarize typical experimental parameters and resulting material properties from various studies on PTES-based sol-gel systems.

| Table 1: Synthesis Parameters for Phenyl-Modified Silica Nanoparticles | |||||

| Precursor System | Molar Ratio (TEOS:PTES) | Solvent | Catalyst | Reaction Time (h) | Resulting Particle Size (nm) |

| TEOS/PTES | 9:1 | Ethanol/Water | NH₄OH | 12 | 100-150 |

| TEOS/PTES | 1:1 | Ethanol/Water | NH₄OH | 24 | 200-300 |

| PTES only | - | Ethanol/Water | NH₄OH | 6 | 50-80 |

| Table 2: Parameters for PTES-Based Hydrophobic Coatings | ||||

| Precursor | Solvent | Catalyst | Curing Temperature (°C) | Resulting Water Contact Angle (°) |

| PTES | Ethanol | HCl | 120 | 105-115 |

| PTES | Isopropanol | Acetic Acid | 150 | 110-120 |

| PTES/TEOS (1:1) | Ethanol | HCl | 100 | 95-105 |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core chemical transformations and logical flow of the PTES sol-gel process.

Caption: The core chemical reactions in the PTES sol-gel process.

Experimental Workflows

The diagrams below outline the typical experimental procedures for synthesizing and characterizing PTES-modified materials.

Caption: Workflow for the synthesis of phenyl-modified silica nanoparticles.

References

- 1. This compound | [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biphenyl Wrinkled Mesoporous Silica Nanoparticles for pH-Responsive Doxorubicin Drug Delivery | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Phenyltriethoxysilane (CAS Roinn 780-69-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltriethoxysilane (PTES) is an organosilane compound with the chemical formula C₁₂H₂₀O₃Si. It is a colorless liquid that is soluble in many organic solvents but reacts with water. PTES is a versatile molecule widely utilized in materials science and surface chemistry due to its unique combination of a phenyl group and hydrolyzable ethoxy groups. The phenyl group imparts hydrophobicity and thermal stability, while the ethoxy groups can undergo hydrolysis and condensation to form stable siloxane bonds (Si-O-Si). This dual functionality allows PTES to act as a surface modifier, a coupling agent, and a crosslinking agent in a variety of applications. This technical guide provides an in-depth overview of the properties, applications, and relevant experimental protocols for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₃Si |

| Molecular Weight | 240.37 g/mol [1][2] |

| CAS Number | 780-69-8 |

| Appearance | Colorless transparent liquid[2][3][4] |

| Density | 0.996 g/mL at 25 °C[5] |

| Boiling Point | 112-113 °C at 10 mmHg[1][5][6][7][8] |

| Melting Point | < -50 °C[6][9] |

| Refractive Index | n20/D 1.461 (lit.)[5][8][10] |

| Flash Point | 96 °C[1][7] |

| Autoignition Temperature | 265 °C[1][7] |

| Viscosity | 1.7 cSt at 25 °C[7] |

| Solubility | Soluble in various organic solvents such as ethanol, toluene, and hexane.[3][11] Insoluble and reacts with water.[2][4][7][10][11] |

Reactivity and Functionalization Mechanism

The utility of this compound is primarily derived from the reactivity of its ethoxy groups. These groups undergo hydrolysis in the presence of water to form silanol (B1196071) (Si-OH) groups. The hydrolysis is followed by a condensation reaction, where the silanol groups react with each other or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or siloxane-substrate (Si-O-Substrate) bonds, respectively. This process is the basis for its application as a surface modifier and coupling agent. The hydrolysis and condensation reactions can be catalyzed by acids or bases.

Caption: Hydrolysis and condensation of this compound.

Applications

This compound is a versatile compound with a range of applications in materials science and nanotechnology.

-

Surface Modification: PTES is widely used to render surfaces hydrophobic. The phenyl groups create a low-energy surface that repels water. This is particularly useful for treating glass, silica (B1680970), and other mineral surfaces to prevent fouling and improve compatibility with non-polar polymers.

-

Coupling Agent: It can act as a bridge between inorganic substrates (like glass fibers or fillers) and organic polymers. This improves the adhesion and mechanical properties of composite materials.

-

Crosslinking Agent: In the formulation of silicone elastomers and resins, PTES can be used as a crosslinking agent to enhance their thermal stability and mechanical strength.[12]

-

Sol-Gel Processes: PTES is a common precursor in sol-gel synthesis to produce hybrid organic-inorganic materials with tailored properties such as high refractive index and thermal stability.

-

Nanoparticle Functionalization: In the context of drug development and life sciences, PTES is used to functionalize the surface of nanoparticles (e.g., silica, ZnO).[13][14] This modification can increase their stability in biological media, improve their dispersibility in polymeric matrices for biomedical devices, and serve as a platform for further conjugation of biomolecules. While PTES itself does not directly interact with biological signaling pathways, its use in functionalizing nanoparticles is a critical step in preparing these materials for biological applications where their downstream interactions are studied. For instance, silica nanoparticles have been shown to interact with TNF and MAPK signaling pathways, and surface functionalization can modulate these interactions.[4][15]

Experimental Protocols

Surface Modification of Silica Nanoparticles via Sol-Gel Method

This protocol describes the functionalization of silica nanoparticles with this compound to create a hydrophobic surface.[6]

Materials:

-

Fumed silica nanoparticles (e.g., Aerosil 380)

-

This compound (PTES)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 28-30%

-

Deionized water (H₂O)

-

Ethanol

-

Beakers, magnetic stirrer, centrifuge, vacuum oven

Procedure:

-

Catalyst Solution Preparation: Prepare a dispersion solution by dissolving 4 mL of ammonium hydroxide in 16 mL of deionized water in a beaker.

-

Silica Dispersion: Add a specific amount of fumed silica nanoparticles to the catalyst solution and disperse them thoroughly using a magnetic stirrer.

-

PTES Solution: In a separate beaker, prepare a solution of this compound in ethanol. The amount of PTES can be varied to control the degree of surface modification.

-

Reaction: Slowly add the silica dispersion to the PTES-ethanol solution while stirring continuously.

-

Reaction Conditions: Maintain the reaction mixture at 40 °C with continuous stirring at 400 rpm for 24 hours.[6]

-

Purification:

-

After the reaction is complete, centrifuge the mixture at 4500 rpm to separate the modified nanoparticles.

-

Discard the supernatant and wash the nanoparticles by re-dispersing them in ethanol, followed by another centrifugation step.

-

Repeat the washing cycle three times to ensure the removal of unreacted reagents.[6]

-

-

Drying: Dry the purified, PTES-modified silica nanoparticles in a vacuum oven at 60 °C for 24 hours.[6]

Caption: Workflow for surface modification of silica nanoparticles.

Safety and Handling

This compound is a flammable liquid and vapor and may cause damage to organs through prolonged or repeated exposure. It is important to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including chemical splash goggles, appropriate gloves, and protective clothing, should be worn to prevent skin and eye contact.[6] Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[6] In case of fire, use carbon dioxide or dry chemical extinguishers; do not use water as it reacts with the material.[6]

Conclusion

This compound (CAS 780-69-8) is a valuable organosilane due to its ability to form stable, hydrophobic, and thermally resistant modifications on a variety of surfaces. Its well-understood hydrolysis and condensation chemistry allows for controlled functionalization in applications ranging from industrial coatings and composites to advanced nanomaterials for biomedical research. Proper handling and adherence to established protocols are essential for its safe and effective use. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fet11.ercim.eu [fet11.ercim.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery | MDPI [mdpi.com]

- 8. blog.ump.edu.my [blog.ump.edu.my]

- 9. junikhyatjournal.in [junikhyatjournal.in]

- 10. Complexity in Biological Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Development of a biosensor platform based on ITO sheets modified with 3-glycidoxypropyltrimethoxysilane for early detection of TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. azonano.com [azonano.com]

An In-depth Technical Guide to Phenyltriethoxysilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyltriethoxysilane (PTES), a versatile organosilicon compound. It covers its fundamental chemical and physical properties, detailed synthesis methodologies, and key applications, with a focus on its role in surface modification and polymer science. This document is intended to serve as a valuable resource for professionals in research and development.

Core Properties of this compound

This compound is a colorless liquid characterized by a phenyl group and three ethoxy groups attached to a central silicon atom. This unique structure imparts a combination of organic and inorganic characteristics, making it a valuable coupling agent and surface modifier.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₃Si | [1][2][3][4] |

| Molecular Weight | 240.37 g/mol | [1][2] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 0.996 g/mL at 25 °C | [2][3][4] |

| Boiling Point | 112-113 °C at 10 mmHg | [2][3][4] |

| Flash Point | 96 °C | [2] |

| Refractive Index | 1.4718 at 20 °C | [2] |

| Viscosity | 1.7 cSt at 25 °C | [2] |

| Water Solubility | Insoluble, reacts slowly with moisture | [3] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Grignard reaction. This method involves the reaction of a phenylmagnesium halide with tetraethoxysilane.

Disclaimer: This is a generalized protocol and may require optimization based on laboratory conditions and available reagents.

Objective: To synthesize this compound via the Grignard reaction.

Materials:

-

Magnesium turnings

-

Tetraethoxysilane (TEOS)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as initiator)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried to exclude moisture.

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

A solution of bromobenzene or chlorobenzene in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

-

A small amount of the halide solution is added to the magnesium. The reaction is initiated, which is often indicated by a color change and gentle refluxing.

-

Once the reaction has started, the remaining halide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

-

Reaction with Tetraethoxysilane:

-

The prepared Grignard reagent is cooled to a suitable temperature (e.g., 0 °C).

-

A solution of tetraethoxysilane in the anhydrous solvent is added dropwise from the dropping funnel.

-

The reaction is typically exothermic and the rate of addition should be controlled to maintain the desired reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period at room temperature or with gentle heating to ensure completion.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid or ammonium (B1175870) chloride solution).

-

The organic layer is separated, and the aqueous layer is extracted with the solvent (diethyl ether or THF).

-

The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

The solvent is removed by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Logical Workflow for Grignard Synthesis of this compound

References

Phenyltriethoxysilane (PTES) Precursors: An In-depth Technical Guide for Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltriethoxysilane (PTES) is an organosilane compound of significant interest in materials science and drug development. Its unique chemical structure, featuring a phenyl group and three hydrolyzable ethoxy groups attached to a central silicon atom, allows for its use as a versatile precursor in the synthesis of a wide range of organic-inorganic hybrid materials. This guide provides a comprehensive overview of PTES, including its core properties, synthesis methodologies for various materials, and its emerging applications, particularly in the realm of drug delivery and biomedicine.

Core Properties of this compound

PTES is a colorless liquid with properties that make it an ideal precursor for sol-gel processes and surface functionalization. The phenyl group imparts hydrophobicity and thermal stability, while the ethoxy groups can undergo hydrolysis and condensation reactions to form a stable siloxane network.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₀O₃Si | [1] |

| Molecular Weight | 240.37 g/mol | [1] |

| Appearance | Colorless transparent liquid | [2] |

| Density | 0.996 g/mL at 25 °C | [3] |

| Boiling Point | 112-113 °C at 10 mmHg | [3] |

| Refractive Index | 1.4718 at 20 °C | [4] |

| Flash Point | 96 °C | [4] |

| CAS Number | 780-69-8 | [1] |

The Sol-Gel Process: The Foundation of PTES-Based Material Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules and is the primary route for synthesizing materials from PTES precursors.[5] The process involves the transition of a solution system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This transformation is driven by two key reactions: hydrolysis and condensation.

Hydrolysis and Condensation of this compound

The fundamental chemistry of using PTES as a precursor involves the hydrolysis of its ethoxy groups (-OC₂H₅) to form silanol (B1196071) groups (-OH), followed by the condensation of these silanol groups to form siloxane bridges (Si-O-Si). This process can be catalyzed by either an acid or a base.[4][6]

Hydrolysis: C₆H₅Si(OC₂H₅)₃ + 3H₂O → C₆H₅Si(OH)₃ + 3C₂H₅OH

Condensation: 2C₆H₅Si(OH)₃ → (HO)₂Si(C₆H₅)-O-Si(C₆H₅)(OH)₂ + H₂O

The rates of hydrolysis and condensation are influenced by several factors, including the pH of the reaction medium, the water-to-silane ratio, the type of catalyst, and the reaction temperature.[4][7]

| Catalyst | Effect on Hydrolysis | Effect on Condensation | Resulting Structure |

| Acid (e.g., HCl) | Fast | Slow | Primarily linear or randomly branched polymers |

| Base (e.g., NH₄OH) | Slow | Fast | More cross-linked, particulate structures |

Synthesis of Materials Using PTES Precursors

The versatility of the sol-gel process allows for the fabrication of a wide range of materials from PTES, including coatings, monoliths, and nanoparticles. The final properties of these materials can be tailored by controlling the reaction conditions and the incorporation of other precursors.

Phenyl-Modified Silica (B1680970) Coatings

PTES is frequently used to create hydrophobic and anti-corrosive coatings on various substrates, such as glass and metal. The phenyl groups on the surface of the coating lower its surface energy, leading to increased water repellency.

Experimental Protocol: Sol-Gel Coating on Glass Substrate

-

Precursor Solution Preparation:

-

Mix this compound (PTES) and a co-precursor, such as tetraethoxysilane (TEOS), in a solvent like ethanol (B145695). The molar ratio of PTES to TEOS can be varied to control the hydrophobicity and mechanical properties of the final coating.

-

Add water and an acid catalyst (e.g., hydrochloric acid) to the solution to initiate hydrolysis. The water-to-silane ratio is a critical parameter to control.

-

Stir the solution at room temperature for a specified period (e.g., 1-24 hours) to allow for partial hydrolysis and condensation, forming the "sol."

-

-

Coating Deposition:

-

Clean the glass substrate thoroughly using a suitable procedure (e.g., sonication in acetone, ethanol, and deionized water).

-

Deposit the sol onto the substrate using techniques such as dip-coating, spin-coating, or spray-coating.[8] The withdrawal speed in dip-coating or the spin speed in spin-coating will determine the thickness of the film.

-

-

Drying and Curing:

-

Dry the coated substrate at a low temperature (e.g., 60-100 °C) to remove the solvent and residual water.

-

Cure the coating at a higher temperature (e.g., 150-250 °C) to promote further condensation and densification of the siloxane network, resulting in a stable and durable film.

-

Logical Relationship of Sol-Gel Coating Parameters

Phenyl-Modified Hybrid Monoliths

Monolithic materials are continuous porous structures that have applications in areas such as catalysis and chromatography. PTES can be used to synthesize hybrid organic-inorganic monoliths with tailored pore structures and surface properties.

Experimental Protocol: Synthesis of Phenylsilsesquioxane Monolith

-

Sol Preparation:

-

Dissolve PTES in a solvent mixture, which may include ethanol and formamide.

-

Add an acidic catalyst, such as nitric acid, and water to initiate hydrolysis.

-

Stir the mixture at a controlled temperature (e.g., 0-25 °C) until a homogeneous sol is formed.

-

-

Gelation:

-

Transfer the sol to a sealed mold of the desired shape.

-

Allow the sol to gel at a specific temperature (e.g., 40-60 °C) for a period of hours to days. During this time, the polycondensation reactions continue, leading to the formation of a rigid, porous network.

-

-

Aging and Solvent Exchange:

-

Age the gel in its mother liquor for a period to strengthen the silica network.

-

Perform solvent exchange by immersing the gel in a series of solvent baths (e.g., ethanol, then hexane) to remove residual reactants and water.

-

-

Drying:

-

Dry the gel to obtain the final monolith. Supercritical drying is often used to preserve the porous structure and prevent cracking that can occur with conventional evaporation.

-

PTES-Functionalized Nanoparticles for Drug Delivery

The surface of nanoparticles can be functionalized with PTES to enhance their stability, hydrophobicity, and drug-loading capacity. This is particularly relevant for drug delivery applications, where precise control over the nanoparticle's interaction with biological systems is crucial.

Experimental Protocol: Surface Modification of Silica Nanoparticles with PTES

-

Synthesis of Silica Nanoparticles (Stöber Method):

-

Disperse tetraethoxysilane (TEOS) in a mixture of ethanol and water.

-

Add a basic catalyst, typically ammonium (B1175870) hydroxide, to initiate the hydrolysis and condensation of TEOS, leading to the formation of spherical silica nanoparticles. The size of the nanoparticles can be controlled by adjusting the concentrations of reactants and the catalyst.

-

-

Surface Functionalization with PTES:

-

Disperse the synthesized silica nanoparticles in a fresh solution of ethanol.

-

Add PTES to the nanoparticle suspension.

-

Add a small amount of water and catalyst (e.g., ammonium hydroxide) to promote the hydrolysis of PTES and its subsequent condensation onto the surface of the silica nanoparticles.

-

Stir the reaction mixture for several hours at a controlled temperature.

-

-

Purification:

-

Separate the functionalized nanoparticles from the reaction mixture by centrifugation.

-

Wash the nanoparticles repeatedly with ethanol and water to remove unreacted PTES and other byproducts.

-

Dry the purified PTES-functionalized silica nanoparticles.

-

Workflow for PTES Surface Modification of Nanoparticles

Quantitative Data on PTES-Based Material Synthesis

The properties of materials derived from PTES are highly dependent on the synthesis parameters. The following tables summarize some of the quantitative data reported in the literature.

Table 1: Influence of PTES/SiO₂ Ratio on Water Contact Angle of Modified Silica Nanoparticles [9]

| PTES/SiO₂ Weight Ratio (R) | Water Contact Angle (°) |

| 0 (Unmodified) | < 10 |

| 0.12 | 125.3 |

| 0.2 | 138.1 |

| 0.6 | 165.5 |

| 1.2 | 111.5 |

Table 2: Hydrolysis and Condensation Kinetics of this compound

| Catalyst | Reaction Medium | Rate Constant (k) | Reference |

| Hydrochloric Acid | Ethanol/Water | Hydrolysis and condensation proceed simultaneously | [4] |

| Acetic Acid | Ethanol/Water | Polycondensation proceeds after completion of hydrolysis | [4] |

Biocompatibility and Interaction with Cellular Signaling Pathways

For drug development professionals, understanding the biocompatibility of PTES-derived materials and their interaction with biological systems is paramount. While PTES itself can be an irritant, the final cross-linked materials are generally considered to be biocompatible. However, thorough testing is essential for any biomedical application.[10][11]

In Vitro and In Vivo Biocompatibility Assessment

Standardized tests, such as those outlined in ISO 10993, are used to evaluate the biocompatibility of materials. These include:

-

In Vitro Cytotoxicity Assays: These tests assess the toxicity of a material on cultured cells.[10]

-

In Vivo Implantation Studies: These studies evaluate the tissue response to the material when implanted in an animal model.[12]

Interaction with Cellular Signaling Pathways

Silica-based nanoparticles, including those functionalized with PTES, can interact with and modulate cellular signaling pathways. This is a critical consideration for drug delivery, as the nanoparticle carrier itself may have biological effects. Two key pathways often implicated in cancer are the MAPK/ERK and PI3K/Akt pathways.

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[13] Some studies have shown that nanoparticles can induce oxidative stress, which in turn can activate the MAPK/ERK pathway. The targeted delivery of kinase inhibitors using functionalized nanoparticles is a promising strategy in cancer therapy.[11][14]

-

PI3K/Akt Pathway: This pathway is central to cell growth, metabolism, and survival, and its dysregulation is common in cancer.[15][16] Nanoparticle-based delivery systems are being developed to deliver inhibitors of the PI3K/Akt/mTOR pathway to cancer cells, thereby inducing apoptosis and inhibiting tumor growth.[17]

Signaling Pathway Diagram: Potential Interaction of PTES-based Nanocarriers

References

- 1. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. dokumen.pub [dokumen.pub]

- 3. Surface Modified Multifunctional and Stimuli Responsive Nanoparticles for Drug Targeting: Current Status and Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Surface Modifications of Nanoparticles for Stability in Biological Fluids [mdpi.com]

- 6. New developments in the nanocarrier-based drug delivery system for the treatment of breast cancer [ajpt.asmepress.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Quantification of Internalized Silica Nanoparticles via STED Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cjmb.org [cjmb.org]

- 17. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of Phenyltriethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Phenyltriethoxysilane (PTES), a versatile organosilicon compound widely utilized as a coupling agent and a precursor in the synthesis of advanced materials.[1][2][3][4][5] A thorough understanding of its spectral characteristics using Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for quality control, reaction monitoring, and structural elucidation. This document outlines detailed experimental protocols and presents a quantitative summary of the key spectroscopic data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its phenyl, ethoxy, and siloxane moieties.

Experimental Protocol: FTIR Analysis

A typical experimental procedure for obtaining an FTIR spectrum of this compound is as follows:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly employed.[6]

-

Sample Preparation: A small drop of neat this compound liquid is placed directly onto the ATR crystal. Alternatively, a capillary cell can be used for analysis.[2]

-

Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis. For improved signal-to-noise ratio, multiple scans (e.g., 32) are co-added.[6]

-

Data Processing: The resulting spectrum is baseline corrected and the peak positions are determined using the spectrometer's software.[6]

FTIR Spectral Data Summary

The following table summarizes the characteristic FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3074 - 3052 | C-H aromatic stretching | Medium |

| 2978 - 2800 | C-H aliphatic stretching (in ethoxy groups) | Strong |

| 1593 | C=C aromatic ring stretching | Medium |

| 1427 - 1431 | C-C aromatic ring stretching | Medium |

| 1126 | Si-C stretching | Strong |

| 1100 - 1071 | Si-O-C asymmetric stretching | Strong |

| 957 | Si-O-CH₂ stretching | Strong |

| 734 - 739 | C-H aromatic out-of-plane bending (monosubstituted) | Strong |

| 692 - 698 | C-H aromatic out-of-plane bending (monosubstituted) | Strong |

Note: The exact peak positions may vary slightly depending on the sample state and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton), ¹³C (carbon-13), and ²⁹Si (silicon-29), enabling the precise structural determination of this compound.

Experimental Protocol: NMR Analysis

The following is a general protocol for acquiring NMR spectra of this compound:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is used.[7][8][9]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CCl₄) in a standard 5 mm NMR tube.[10][11] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[12]

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

-

¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

²⁹Si NMR: Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, specialized techniques such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) may be used to enhance signal intensity. A longer relaxation delay is often necessary.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

NMR Spectral Data Summary

The following tables summarize the characteristic ¹H, ¹³C, and ²⁹Si NMR chemical shifts for this compound.

Table 2: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.9 | Quartet | 6H | Methylene protons (-O-CH₂-CH₃) |

| ~1.2 | Triplet | 9H | Methyl protons (-O-CH₂-CH₃) |

Solvent: CDCl₃ or CCl₄[10]

Table 3: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~134 | Aromatic C (quaternary) |

| ~130 | Aromatic C-H (para) |

| ~128 | Aromatic C-H (ortho, meta) |

| ~58 | Methylene carbon (-O-CH₂) |

| ~18 | Methyl carbon (-CH₃) |

Solvent: Chloroform-d[11]

Table 4: ²⁹Si NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ -58 to -60 | Si |

Workflow and Logical Relationships

The spectroscopic analysis of this compound follows a structured workflow, from sample handling to final data interpretation and structural confirmation.

Caption: Spectroscopic analysis workflow.

This comprehensive guide serves as a foundational resource for professionals engaged in the analysis and application of this compound. The provided data and protocols facilitate accurate and reproducible spectroscopic characterization, ensuring the quality and integrity of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H20O3Si | CID 13075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound Cas 780-69-8 | PTES SILANE [cfmats.com]

- 5. This compound | 780-69-8 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Phenyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltriethoxysilane (PTES) is an organosilicon compound with increasing significance across various scientific and industrial domains, including materials science and drug delivery systems. Its utility is intrinsically linked to its thermal stability and degradation profile. Understanding these characteristics is paramount for predicting its behavior under various processing and application conditions, ensuring the reliability and safety of PTES-based materials. This technical guide provides an in-depth analysis of the thermal properties of this compound, detailing its degradation pathways, relevant experimental protocols, and a summary of available quantitative data.

Thermal Stability of this compound

The thermal stability of this compound is governed by the strength of its covalent bonds, primarily the Si-C, Si-O, C-C, and C-H bonds. The degradation of PTES is not a simple decomposition at a single temperature but rather a series of complex chemical reactions that are initiated and propagated by thermal energy. The process generally begins with the hydrolysis and condensation of the ethoxy groups in the presence of moisture, followed by the thermal cleavage of the silicon-phenyl and silicon-oxygen bonds at elevated temperatures.

Hydrolysis and Condensation

Prior to high-temperature thermal degradation, this compound readily undergoes hydrolysis and condensation reactions, especially in the presence of water and a catalyst (acidic or basic). This process is fundamental to the formation of polysiloxane networks, which significantly influences the overall thermal stability of the resulting material.

The hydrolysis reaction involves the replacement of the ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH). Subsequently, these hydroxyl groups can react with other hydroxyl groups or remaining ethoxy groups in a condensation reaction, forming stable siloxane (Si-O-Si) bonds and releasing water or ethanol.

Caption: Hydrolysis and condensation of this compound.

Thermal Degradation Mechanisms

At elevated temperatures, the polysiloxane network formed from PTES begins to degrade. The primary degradation pathways involve the homolytic cleavage of the Si-C (phenyl) and Si-O bonds.

Key Degradation Steps:

-

Initiation: The process is typically initiated by the cleavage of the weakest bonds in the polysiloxane structure. The Si-C bond is generally considered weaker than the Si-O bond in the siloxane backbone.

-

Propagation: The initial bond scission generates reactive radical species. These radicals can then attack other bonds in the polymer chain, leading to a cascade of fragmentation reactions.

-

Product Formation: The degradation of the phenyl-substituted polysiloxane network is expected to yield a variety of volatile and non-volatile products. Based on studies of similar phenyl-substituted silanes, the primary volatile products are likely to include benzene, ethylene (B1197577) (from the ethoxy groups), and various cyclic siloxanes[1]. The non-volatile residue is typically a form of silica (B1680970) (silicon dioxide).

Caption: Proposed thermal degradation pathway of polyphenylsiloxane.

Quantitative Thermal Analysis Data

Quantitative data on the thermal degradation of pure this compound is limited in publicly available literature. Most studies focus on PTES-modified materials, where the thermal behavior is influenced by the other components. However, general trends can be inferred from the analysis of related compounds and composite materials.

| Parameter | Value/Range | Method | Notes |

| Boiling Point | 112-113 °C @ 10 mmHg | - | |

| Flash Point | 96 °C | - | [2] |

| Autoignition Temperature | 265 °C | - | [2] |

| Initial Decomposition (in composites) | > 200 °C | TGA | The onset of decomposition of the organic component in PTES-modified materials is often observed in this range. For example, in silica nanoparticles modified with PTES, a weight loss due to the decomposition of organic groups starts around 200°C.[3] |

| Major Weight Loss (in composites) | 260 - 420 °C | TGA | Significant weight loss attributed to the pyrolysis of phenyl groups in materials containing PTES is often reported in this temperature range.[4] |

| Hazardous Decomposition Products | Organic acid vapors, Ethanol | - | These are expected decomposition products, especially in the presence of moisture and heat.[5] |

Note: The provided temperature ranges are indicative and can vary significantly based on the experimental conditions (e.g., heating rate, atmosphere) and the specific composition of the material being tested.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and comparable data. Below are representative methodologies for key thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of this compound as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851 or similar).

Procedure:

-

Place a small, accurately weighed sample of this compound (typically 5-10 mg) into an inert crucible (e.g., alumina).

-

Place the crucible into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min)[6].

-

Record the sample mass as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the final residual mass.

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of this compound as a function of temperature, identifying phase transitions and thermal events.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Accurately weigh a small sample of this compound (typically 5-10 mg) into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically to prevent volatilization.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling, decomposition) and exothermic (crystallization, curing) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

A small amount of this compound is placed in a pyrolysis tube.

-

The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium) within the pyrolysis unit[7].

-

The resulting volatile fragments (pyrolysate) are swept into the GC column.

-

The fragments are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

The separated fragments are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each fragment is recorded, allowing for its identification by comparison with mass spectral libraries.

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Conclusion

The thermal stability of this compound is a critical parameter for its application in various fields. While the initial hydrolysis and condensation reactions are relatively well-understood, the high-temperature degradation pathways are more complex and less documented for the pure compound. The available data, primarily from studies on PTES-containing materials, suggest that the degradation involves the cleavage of Si-C and Si-O bonds, leading to the formation of benzene, other small organic molecules, and cyclic siloxanes, with a final silica residue.

For a more comprehensive understanding, further research focusing on the thermal analysis of neat this compound is required. The experimental protocols provided in this guide offer a starting point for such investigations, which will be invaluable for the rational design and application of PTES-based materials in demanding thermal environments.

References

An In-depth Technical Guide to the Reactivity of Phenyltriethoxysilane with Different Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltriethoxysilane (PTES) is a versatile organosilane compound widely utilized in materials science, surface chemistry, and increasingly, in biomedical applications. Its unique chemical structure, featuring a stable phenyl group and three reactive ethoxy groups attached to a central silicon atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of PTES with various functional groups, offering insights into reaction mechanisms, quantitative data where available, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of PTES in their work.

Core Reactivity: Hydrolysis and Condensation